molecular formula C18H23N3OS B5835871 N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea

カタログ番号 B5835871
分子量: 329.5 g/mol
InChIキー: HCRZLQFXTWWIOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea, also known as CCT018159, is a small molecule inhibitor that has recently gained attention in the field of cancer research. This compound has been shown to have significant anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for further development as a potential cancer therapy.

作用機序

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea works by binding to the ATP-binding pocket of PLK1, thereby inhibiting its activity and preventing cell division. This leads to cell cycle arrest and ultimately, cell death. In addition to its effects on PLK1, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has also been shown to inhibit other proteins involved in cell division, including Aurora A kinase and Aurora B kinase.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has also been shown to have other biochemical and physiological effects. It has been shown to induce autophagy in cancer cells, which is a process by which cells degrade and recycle their own components. This may contribute to its anti-tumor activity by promoting cell death in cancer cells. Additionally, N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One advantage of using N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea in lab experiments is its specificity for PLK1. This allows researchers to selectively target this protein and study its role in cell division and cancer progression. However, one limitation of using N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is its relatively low potency compared to other PLK1 inhibitors. This may make it less effective in certain experimental settings and may limit its potential as a therapeutic agent.

将来の方向性

There are several future directions for research on N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. One area of interest is the development of more potent PLK1 inhibitors based on the structure of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea. Another area of interest is the study of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea in combination with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, there is interest in studying the effects of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea on other cellular processes, such as DNA damage response and repair. Overall, the potential of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea as a cancer therapy and its broader implications for cellular biology make it an exciting area of research for scientists in the field.

合成法

The synthesis of N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isothiocyanate with cyclohexylamine to produce the corresponding thiourea. This intermediate is then reacted with ethyl chloroformate to form the desired urea product. The final step involves the addition of a thiazole ring to the urea using a palladium-catalyzed coupling reaction.

科学的研究の応用

N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein known as Polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

特性

IUPAC Name

1-cyclohexyl-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-12-8-9-15(13(2)10-12)16-11-23-18(20-16)21-17(22)19-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRZLQFXTWWIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。